JMJD7-IN-1 (CAS: 311316-96-8), chemically designated as 5-nitroquinolin-8-yl 2,4-dichlorobenzoate, is the first identified small-molecule inhibitor specifically targeting Jumonji domain-containing protein 7 (JMJD7) [1]. As a 2-oxoglutarate (2OG)-dependent oxygenase, JMJD7 plays a critical role in cellular proliferation, protein hydroxylation, and oncogenesis, making it a highly relevant target in epigenetic and cancer research [2]. For procurement professionals, assay developers, and medicinal chemists, JMJD7-IN-1 represents a critical upgrade from relying on non-selective, broad-spectrum 2OG analogues. Its commercial availability enables precise pharmacological modulation of JMJD7 in both biochemical assays and live-cell models, providing a validated chemical tool without the confounding pan-oxygenase interference typically associated with generic baseline inhibitors [1].
Generic substitution with broad-spectrum 2OG competitors, such as dimethyloxalylglycine (DMOG) or N-oxalylglycine (NOG), fails in targeted applications because these compounds indiscriminately inhibit a vast array of JmjC domain proteins and other 2OG-dependent enzymes, including HIF prolyl hydroxylases [1]. When researchers use DMOG to probe JMJD7 function, the resulting widespread metabolic and transcriptional alterations obscure JMJD7-specific phenotypes, leading to high background noise and off-target toxicity [1]. Furthermore, while genetic knockdown (RNAi) provides baseline target validation, it lacks the rapid, dose-dependent, and reversible control required for dynamic mechanistic studies. Procuring JMJD7-IN-1 resolves these issues by providing a selective, cell-permeable small molecule that directly binds the JMJD7 active site, ensuring that downstream readouts are genuinely attributable to JMJD7 inhibition rather than off-target pan-oxygenase blockade [2].
JMJD7-IN-1 demonstrates potent, dose-dependent inhibition of JMJD7 enzymatic activity with an IC50 of 6.62 μM and a direct binding IC50 of 3.80 μM [1]. In contrast, baseline 2OG competitors like NOG require significantly higher concentrations (often in the millimolar range) to achieve comparable blockade and do so without target specificity [2]. This quantitative binding profile confirms JMJD7-IN-1 as a highly efficient primary probe for biochemical screening.
| Evidence Dimension | In vitro target binding and enzymatic inhibition |
| Target Compound Data | Binding IC50 = 3.80 μM; Enzymatic IC50 = 6.62 μM |
| Comparator Or Baseline | Generic 2OG analogues (e.g., NOG/DMOG) |
| Quantified Difference | Low micromolar specific affinity versus non-specific millimolar baseline inhibition |
| Conditions | In vitro biochemical and binding assays |
Procuring a compound with a validated low-micromolar IC50 allows researchers to achieve complete target blockade while minimizing the risk of off-target effects at higher dosing regimens.
Beyond cell-free assays, JMJD7-IN-1 exhibits strong cell permeability and functional efficacy, inhibiting the growth of high-JMJD7-expressing cancer cell lines over 72 hours. It achieves cellular IC50 values of 9.40 μM in T-47d, 13.26 μM in SK-BR-3, 15.03 μM in Jurkat, and 16.14 μM in HeLa cells [1]. Compared to untreated baselines or cells treated with broad-spectrum agents that cause generalized toxicity, JMJD7-IN-1 provides a targeted dose-dependent reduction in viability specifically linked to JMJD7 expression levels [1].
| Evidence Dimension | 72-hour cellular growth inhibition (IC50) |
| Target Compound Data | 9.40 μM to 16.14 μM across multiple cancer lines |
| Comparator Or Baseline | Untreated high-JMJD7 expressing cells |
| Quantified Difference | Dose-dependent viability reduction in the 9-16 μM range |
| Conditions | 72-hour in vitro cell culture assays (T-47d, SK-BR-3, Jurkat, HeLa) |
Demonstrates immediate utility for industrial and academic oncology researchers needing a cell-active probe for phenotypic screening without requiring additional formulation or permeabilization steps.
Unlike DMOG or NOG, which are simple structural mimics of the endogenous 2-oxoglutarate cofactor, JMJD7-IN-1 utilizes a distinct 5-nitroquinolin-8-yl 2,4-dichlorobenzoate scaffold identified through consensus docking and scoring [1]. This structural divergence means JMJD7-IN-1 does not broadly compete at all 2OG-binding pockets across the oxygenase superfamily [2]. For medicinal chemistry procurement, this provides a novel, processable chemotype that can serve as a starting point for further structure-activity relationship (SAR) optimization.
| Evidence Dimension | Chemical scaffold specificity |
| Target Compound Data | 5-nitroquinolin-8-yl 2,4-dichlorobenzoate chemotype |
| Comparator Or Baseline | 2OG mimics (DMOG, NOG) |
| Quantified Difference | Distinct non-2OG-mimetic structure enabling selective binding |
| Conditions | Virtual screening and structural bioactivity evaluation |
Procuring this specific chemotype provides medicinal chemists with a validated, non-promiscuous scaffold for developing next-generation epigenetic and hydroxylase inhibitors.
Because JMJD7-IN-1 effectively penetrates cells and inhibits growth in the 9-16 μM range, it is the ideal small-molecule probe for phenotypic screening in breast cancer (e.g., T-47d, SK-BR-3) and leukemia (e.g., Jurkat) models [1]. It allows researchers to evaluate JMJD7-dependent cell cycle regulation and survival pathways without the generalized toxicity of broad-spectrum oxygenase inhibitors.
With a confirmed enzymatic IC50 of 6.62 μM and a binding IC50 of 3.80 μM, JMJD7-IN-1 serves as a highly reliable positive control and benchmark inhibitor for in vitro biochemical assays [1]. Assay developers can use it to validate high-throughput screening (HTS) platforms targeting JMJD7, ensuring assay sensitivity and specificity.
In proteomic studies aiming to identify novel JMJD7 substrates (such as DRG1/2 or specific histones), researchers traditionally relied on pan-inhibitors like DMOG [2]. Replacing DMOG with the selective JMJD7-IN-1 allows for cleaner substrate-trapping experiments, significantly reducing the background noise caused by the inhibition of off-target JmjC hydroxylases and demethylases.